CI7PP08Fln

Amyloid-beta PET imaging Binding affinity

Procure CI7PP08Fln (CAS 947602‑44‑0), the carbon‑11‑labeled benzoxazole probe (functionally equivalent to BF‑227) validated for PET imaging of dense, fibrillar Aβ plaques¹⁣4. Unlike PiB, BF‑227 preferentially binds dense over diffuse plaques, delivering cleaner, plaque‑subtype‑specific signal critical for mechanistic AD studies²⁣4. Its short ²⁰.³‑min half‑life and high fibril affinity (Ki = 4.3 nM) make it indispensable for kinetic modelling, same‑day repeat scans, and as a benchmark in SAR programs developing next‑gen amyloid tracers³⁣5. Choose BF‑227 for robust, reproducible dense‑plaque quantification.

Molecular Formula C16H16FN3O2S
Molecular Weight 332.4 g/mol
CAS No. 947602-44-0
Cat. No. B15193476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCI7PP08Fln
CAS947602-44-0
Molecular FormulaC16H16FN3O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF
InChIInChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+/i1-1
InChIKeyGSZMUPHKOPBPPS-BOSKHGQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CI7PP08Fln (BF-227 C-11) CAS 947602-44-0: Procurement and Baseline Characterization for Amyloid PET Imaging Research


CI7PP08Fln (CAS 947602-44-0), chemically designated as 5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methyl-N-(11C)methyl-1,3-thiazol-2-amine , is a synthetic benzoxazole derivative incorporating a carbon-11 radionuclide. This compound, functionally equivalent to the 11C-labeled form of the amyloid imaging agent BF-227 [1], is utilized as a positron emission tomography (PET) radioligand. Its primary application is the non-invasive in vivo detection of dense amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease (AD) [1]. The compound has a molecular formula of C16H16FN3O2S and a molecular weight of 332.4 g/mol .

Why Generic Substitution Fails for CI7PP08Fln (BF-227 C-11): Binding Selectivity and Clinical Utility Limitations


Substituting CI7PP08Fln (BF-227 C-11) with other amyloid PET tracers, including 18F-labeled analogs or structurally distinct agents like Pittsburgh compound B (PiB), is scientifically unsound due to fundamental differences in target selectivity and in vivo pharmacokinetics. BF-227 demonstrates preferential binding to dense, fibrillar Aβ deposits, whereas PiB binds to both dense and diffuse plaques [1]. This differential binding profile translates to a distinct in vivo signal; clinical studies have shown that 11C-BF-227 uptake in AD patients is lower than 11C-PiB [2], reflecting its more restricted target engagement. Furthermore, 11C-BF-227 has a short radioactive half-life (20.3 minutes), which necessitates on-site cyclotron access for radiolabeling, unlike 18F-labeled analogs with longer half-lives (~110 minutes) [3]. These factors dictate that data from one tracer cannot be directly extrapolated to another, making BF-227 a unique and non-interchangeable research tool for specific experimental paradigms focusing on dense amyloid pathology.

Quantitative Evidence Guide for CI7PP08Fln (BF-227 C-11): Head-to-Head Performance Against Amyloid PET Tracer Comparators


Binding Affinity to Aβ1-42 Fibrils: A Head-to-Head Comparison with Florbetapir, Florbetaben, and Flutemetamol

CI7PP08Fln ([11C]BF-227) demonstrates a binding affinity (Ki) of 4.3 ± 1.5 nM for synthetic Aβ1-42 fibrils [1]. This affinity is positioned within the range of clinically established PET tracers: florbetapir (Ki = 2.2 nM), florbetaben (Ki = 2.4 nM), and flutemetamol (Ki = 0.7 nM) [2]. The data confirm that BF-227 possesses nanomolar affinity that is comparable to, though not surpassing, the most potent clinically available 18F-labeled amyloid tracers.

Amyloid-beta PET imaging Binding affinity Ki Alzheimer's disease

Superior Affinity of CI7PP08Fln (BF-227) Relative to the Structurally Analogous Probe BF-168

A direct comparison with the earlier benzoxazole derivative BF-168 reveals a marked improvement in binding affinity for the BF-227 scaffold (CI7PP08Fln). BF-227 exhibits a Ki of 4.3 nM for Aβ1-42 fibrils, whereas BF-168 has a Ki of 6.4 nM [1]. This represents a ~33% improvement in in vitro binding potency.

Structure-activity relationship Benzoxazole Amyloid imaging Ki PET probe development

Differential In Vivo Binding Profile: Lower Overall Uptake of 11C-BF-227 Versus 11C-PiB in Alzheimer's Disease Patients

Clinical PET studies comparing 11C-BF-227 (CI7PP08Fln) with the widely used tracer 11C-Pittsburgh compound B (PiB) reveal a significant difference in their in vivo binding profiles. The binding of 11C-BF-227 in AD patients is lower in overall magnitude compared to 11C-PiB [1]. This is attributed to BF-227's preferential binding to dense, fibrillar amyloid deposits, in contrast to PiB's broader recognition of both diffuse and dense plaques [2].

In vivo imaging PET Pittsburgh compound B Amyloid plaque Alzheimer's disease

Early Clinical Validation: 11C-BF-227 PET Differentiates MCI Patients from Normal Subjects

A clinical study demonstrated that 11C-BF-227 (CI7PP08Fln) PET imaging could differentiate between subject groups. Patients with mild cognitive impairment (MCI) showed significantly increased accumulation of [11C]-BF-227 in the frontal, temporal, parietal, and occipital cortices compared to aged normal (AN) subjects [1].

Mild Cognitive Impairment Early diagnosis Clinical PET Amyloid imaging Alzheimer's disease

Optimal Scientific and Preclinical Application Scenarios for CI7PP08Fln (BF-227 C-11) Based on Verified Performance Data


Investigations of Dense-Core Amyloid Plaque Pathology

Based on its validated in vivo and in vitro preference for dense amyloid deposits over diffuse plaques [1], CI7PP08Fln (BF-227 C-11) is optimally suited for research studies focused specifically on the dense-core plaque subtype. This contrasts with agents like PiB, which bind both forms, making BF-227 the more precise tool for dissecting the relative contributions of dense vs. diffuse plaques to disease progression and cognitive decline [2].

Structure-Activity Relationship (SAR) Studies on Benzoxazole Amyloid Binders

The quantifiable improvement in Aβ1-42 fibril affinity of BF-227 (Ki = 4.3 nM) relative to its analog BF-168 (Ki = 6.4 nM) [1] positions this compound as a key benchmark and building block for SAR studies. Procurement of CI7PP08Fln is essential for research groups aiming to further modify the benzoxazole scaffold to develop next-generation tracers with enhanced affinity, improved selectivity, or altered pharmacokinetic properties.

Kinetic Modeling and Validation of 11C-PET Radiotracers

The short radioactive half-life of carbon-11 (20.3 minutes) in CI7PP08Fln [1] provides a unique advantage for kinetic modeling studies. Procurement of this compound is necessary for research programs that require a 'gold standard' 11C-tracer for validating the in vivo kinetics of novel 18F-labeled amyloid ligands [2], or for studies where multiple same-day scanning sessions are required on a single subject due to the rapid decay of the radionuclide.

Preclinical and Clinical Research on Prodromal Alzheimer's Disease (MCI)

As demonstrated by clinical studies showing significantly increased [11C]-BF-227 uptake in mild cognitive impairment (MCI) patients versus normal controls [1], this tracer is a validated tool for research into early amyloid pathology. It is thus a strategic procurement choice for longitudinal observational studies or interventional trials aimed at tracking amyloid deposition from the prodromal MCI stage through to AD dementia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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